trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
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Overview
Description
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with a hydroxyl group and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the following steps:
Starting Materials: : The synthesis begins with cyclobutanemethanol as the starting material.
Protection of the Hydroxyl Group: : The hydroxyl group of cyclobutanemethanol is protected using a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.
Formation of the trans-Isomer: : The reaction conditions are carefully controlled to favor the formation of the trans-isomer over the cis-isomer. This may involve the use of specific catalysts or reaction conditions that promote the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.
Reduction: : The compound can be reduced to remove the oxygen atom, leading to the formation of a cyclobutane derivative.
Substitution: : The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like water, alcohols, or amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: : The major products include cyclobutanemethanol derivatives such as cyclobutanemethanone or cyclobutanemethanal.
Reduction: : The reduction products are cyclobutane derivatives without the oxygen atom.
Substitution: : The substitution reactions can yield various functionalized cyclobutanes depending on the nucleophile used.
Scientific Research Applications
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe or intermediate in biochemical studies.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can be compared with other similar compounds, such as:
trans-3-(1,1-Dimethylethyl)cyclohexanol: : This compound has a similar silyl ether group but a different ring structure.
trans-1,3-bis(1,1-Dimethylethyl)cyclohexane: : Another compound with a tert-butyl group but lacking the hydroxyl functionality.
The uniqueness of This compound
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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